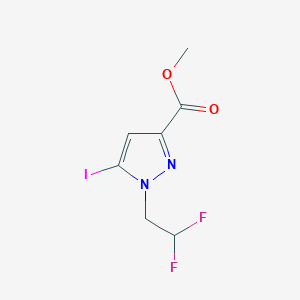

methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)12(11-4)3-5(8)9/h2,5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVPLPFMTYIBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)I)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate typically involves the introduction of the difluoroethyl group and the iodine atom onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is as an intermediate in the synthesis of fungicides. Compounds derived from pyrazole structures have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism is crucial for developing effective fungicides against various crop diseases.

The compound has potential use in the formulation of new SDHI (Succinate Dehydrogenase Inhibitors) fungicides, which are effective against a range of fungal pathogens affecting crops such as wheat and potatoes. The efficacy of these compounds has been demonstrated in controlling diseases caused by Alternaria species and other significant fungal pathogens .

Market Presence and Usage

The market for SDHI fungicides has expanded significantly, with several products based on pyrazole derivatives being registered for agricultural use. For instance, fluxapyroxad and benzovindiflupyr are among the most utilized SDHI fungicides in the U.S., with reported usage of 400,000 pounds and 200,000 pounds respectively . The introduction of this compound could enhance this portfolio by providing additional options for disease control.

Pharmaceutical Applications

Antifungal and Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit promising antifungal and antimicrobial properties. This compound may be explored for its potential as a therapeutic agent against fungal infections due to its structural similarity to other known antifungal compounds .

Studies have shown that modifications in the pyrazole ring can significantly enhance antifungal activity. For example, derivatives synthesized from pyrazole carboxamides have demonstrated varying degrees of efficacy against pathogenic fungi . This suggests that this compound could be a candidate for further pharmacological evaluation.

Chemical Synthesis Applications

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to yield novel pyrazole derivatives with potential applications across multiple domains .

For instance, researchers have utilized pyrazole derivatives in the synthesis of complex molecules through cycloaddition reactions and other synthetic methodologies . The ability to modify the difluoroethyl and iodo substituents opens pathways for creating compounds with tailored properties for specific applications.

Case Study 1: Development of New Fungicides

A recent study focused on synthesizing a series of new pyrazole-based fungicides incorporating this compound as a precursor. The resulting compounds were tested against various fungal strains, demonstrating significant antifungal activity comparable to existing commercial products .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several pyrazole derivatives synthesized from this compound. The results indicated that certain modifications enhanced activity against resistant strains of fungi and bacteria, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with structurally related pyrazole derivatives:

Thermal and Solubility Profiles

- Boiling Points : Predicted boiling points for methyl esters (e.g., ~352°C for ) exceed those of carboxylic acids due to lower polarity.

- Solubility: The target compound’s iodine and fluorine atoms reduce aqueous solubility compared to non-halogenated analogs (), but the methyl ester mitigates this via moderate lipophilicity.

Key Research Findings

Synthetic Flexibility : The target compound’s iodine atom allows diversification via cross-coupling, a feature absent in nitro- or bromo-substituted analogs ().

Stability Trade-offs : Methyl esters balance hydrolytic stability and lipophilicity, making them preferable to ethyl esters in prodrug design ().

Biological Activity

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate (CAS No. 2226183-05-5) is a novel organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2IN2O2 |

| Molecular Weight | 316.04 g/mol |

| Density | 1.99 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 343.0 ± 42.0 °C (Predicted) |

| Acid Dissociation Constant | -2.44 ± 0.10 (Predicted) |

This compound exists as a white to light yellow solid and is stable at room temperature .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound.

- Iodination : Iodine is introduced via an iodination reaction using iodine or iodine-containing reagents.

- Difluoroethyl Group Introduction : This is achieved through a difluoromethylation reaction.

- Carboxylation : The carboxyl group is introduced using carboxylic acid derivatives or carbonyl compounds under appropriate conditions.

These steps allow for the production of the compound with desired purity and yield .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against these pathogens .

Anticancer Potential

The compound's anticancer properties were assessed in vitro using various cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity against certain cancer types while displaying low toxicity toward normal cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, this compound was found to be one of the more potent compounds tested against MRSA, demonstrating an MIC of 16 µg/mL. This study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A separate investigation into the cytotoxic effects on human embryonic kidney cells (HEK293) revealed that while many compounds exhibited cytotoxicity at higher concentrations, this compound showed a favorable profile with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Q. What are the optimal synthetic routes for methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach includes:

Alkylation : Introduce the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Iodination : Achieve regioselective iodination at the 5-position using N-iodosuccinimide (NIS) in acetic acid or iodine monochloride (ICl) in dichloromethane. Temperature control (0–25°C) is critical to avoid over-iodination .

Esterification : Install the methyl ester via carboxylation of the pyrazole ring followed by treatment with methanol and thionyl chloride (SOCl₂) .

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–80%) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization : Grow crystals via slow evaporation of a solvent (e.g., ethyl acetate/hexane mixtures).

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- R-factor : Aim for < 0.05 for high confidence.

- Thermal displacement parameters : Validate anisotropic refinement for heavy atoms (e.g., iodine) .

Example : A related pyrazole derivative (ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) was resolved with SHELX, confirming bond lengths (C-I ≈ 2.10 Å) and torsional angles .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify substituents (e.g., 2,2-difluoroethyl protons split into triplets at δ 3.8–4.2 ppm; pyrazole H-4 as a singlet at δ 7.1–7.3 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and iodine-induced deshielding (C-5 at δ 95–100 ppm) .

- IR : Detect ester C=O stretching (1720–1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 345.95 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole iodination be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., esters) direct iodination to the meta position.

- Protecting Groups : Use tert-butyl or benzyl groups to block competing sites .

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance iodination at the 5-position.

Case Study : Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates achieved >90% 5-iodo selectivity using NIS/ZnCl₂ in CH₃CN at 0°C .

Q. What strategies resolve contradictions in purity assessments during synthesis?

Methodological Answer:

- Chromatography : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers.

- Elemental Analysis : Cross-validate purity with CHNS/O data (deviation < 0.3% for C, H, N).

- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities (melting point ± 2°C) .

Example : A 95% pure batch of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid showed discrepancies in HPLC vs. NMR; elemental analysis confirmed 94.5% purity .

Q. How are computational methods applied to predict reactivity in functionalization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model:

- Frontier molecular orbitals (HOMO/LUMO) for electrophilic iodination sites.

- Transition states for cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) .

- MD Simulations : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Case Study : DFT predicted the activation energy for Pd-catalyzed coupling of methyl pyrazole-3-carboxylate with aryl boronic acids, aligning with experimental yields (70–85%) .

Q. What safety protocols are recommended given limited toxicological data?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, fume hood) due to potential iodine release.

- Spill Management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis .

- Waste Disposal : Incinerate at > 1000°C with alkaline scrubbers to neutralize HF/HI byproducts .

Note : No ecotoxicity data exists; assume persistence and treat as hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.